Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
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Overview
Description
Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole core, which is further substituted with ethyl and trimethyl groups. Its molecular formula is C14H24BClO2, and it is often used as a reference standard in analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves the reaction of cis-5-norbornene-exo-2,3-dicarboxylic anhydride with appropriate reagents under controlled conditions. One common method includes the use of acetic acid and ammonium acetate, with the reaction mixture being stirred under reflux for several days .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical methods.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- (3aR,4R,6R,7aS)-2-(®-1-Chloro-2-methylpropyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
- (3Ar,4r,6r,7as)-2-(4-methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
- (1R,2R,6S,8R)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.0]decane
Uniqueness
Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is unique due to its specific substitution pattern and structural configuration, which confer distinct chemical and physical properties. These unique features make it valuable for various specialized applications in research and industry.
Properties
Molecular Formula |
C12H21BO2 |
---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
(1R,2R,6S,8R)-4-ethyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
InChI |
InChI=1S/C12H21BO2/c1-5-13-14-10-7-8-6-9(11(8,2)3)12(10,4)15-13/h8-10H,5-7H2,1-4H3/t8-,9-,10+,12-/m1/s1 |
InChI Key |
RJNDETPCVOUWAT-MWGHHZFTSA-N |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)CC |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CC |
Origin of Product |
United States |
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